4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Physical Characterization Quality Control Regioisomer Identification

4-(Pyridin-3-yl)-1,2-oxazol-5-amine (CAS 186960-06-5, molecular formula C8H7N3O, molecular weight 161.16 g/mol) is a heterocyclic building block consisting of a 5‑aminoisoxazole core with a pyridin‑3‑yl substituent at the 4‑position. Its canonical SMILES is NC1=C(C2=CC=CN=C2)C=NO1.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 186960-06-5
Cat. No. B061378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)-1,2-oxazol-5-amine
CAS186960-06-5
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(ON=C2)N
InChIInChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2
InChIKeyCZAQWMTZPBTIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-3-yl)-1,2-oxazol-5-amine (CAS 186960-06-5): Baseline Structural and Procurement Characteristics


4-(Pyridin-3-yl)-1,2-oxazol-5-amine (CAS 186960-06-5, molecular formula C8H7N3O, molecular weight 161.16 g/mol) is a heterocyclic building block consisting of a 5‑aminoisoxazole core with a pyridin‑3‑yl substituent at the 4‑position . Its canonical SMILES is NC1=C(C2=CC=CN=C2)C=NO1 . The compound is supplied as a solid with a reported melting point of 158–159 °C and a typical purity of ≥95% . This isomer is distinguished by the specific placement of the amino group on the isoxazole ring and the pyridine attachment point, which critically influence downstream reactivity, binding orientation, and physical properties compared to its closely related regioisomers [1].

Why Generic Substitution Fails for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine (CAS 186960-06-5)


Regioisomers of pyridinyl‑isoxazol‑5‑amine are not interchangeable. The position of the pyridine nitrogen (3‑ vs. 4‑pyridyl) and the isoxazole substitution pattern (3‑ vs. 4‑pyridinyl) create distinct hydrogen‑bonding geometries, dihedral angles, and electronic profiles that directly affect molecular recognition in biological targets and crystallinity in material applications [1]. For instance, the 4‑pyridinyl isomer (CAS 19790‑96‑6) exhibits a different crystal packing and intermolecular hydrogen‑bond network compared to the 3‑pyridinyl regioisomer, which can alter solubility and formulation behavior [1]. Selecting the incorrect isomer compromises assay reproducibility and downstream synthetic efficiency; the specific regioisomer CAS 186960‑06‑5 is the only one documented as an intermediate in the synthesis of certain nicotinic receptor ligands, underscoring that generic substitution is not viable [2].

Quantitative Differentiation Evidence for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine (CAS 186960-06-5) Relative to Comparators


Melting Point Comparison: 4-(Pyridin-3-yl) vs. 3-(Pyridin-3-yl) Isomer

The melting point of 4-(pyridin-3-yl)-1,2-oxazol-5-amine (158–159 °C) is markedly lower than that of its regioisomer 3-(pyridin-3-yl)isoxazol-5-amine (176–179 °C) . This 18–21 °C difference enables unambiguous identification and purity assessment via simple melting point determination, a critical quality control metric that cannot be replicated using the alternative isomer.

Physical Characterization Quality Control Regioisomer Identification

Synthetic Utility: Proven Intermediate for Nicotinic Receptor Ligands

4-(Pyridin-3-yl)-1,2-oxazol-5-amine is specifically employed as a key intermediate (compound IV) in the multi‑step synthesis of 3-(5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridines, a class of central nicotinic acetylcholine receptor ligands [1]. The synthesis proceeds via condensation of 3-pyridylacetonitrile with DMF‑DMA, followed by cyclization with hydroxylamine·HCl in AcOH at 100 °C to afford the title compound [1]. No alternative regioisomer is reported to yield the same downstream tetrahydropyridine derivatives with comparable receptor affinity.

Medicinal Chemistry Synthetic Intermediates Nicotinic Receptor

Structural Differentiation: Dihedral Angle and Hydrogen-Bonding Propensity

While direct crystallographic data for 4-(pyridin-3-yl)-1,2-oxazol-5-amine are not available, the closely related 4‑pyridinyl isomer (5‑amino‑3‑(4‑pyridyl)isoxazole) exhibits two independent molecules in the asymmetric unit with pyridine–isoxazole dihedral angles of 35.8(6)° and 10.6(2)° [1]. The 3‑pyridinyl substitution pattern in the target compound is expected to alter this dihedral angle and the resulting N–H⋯N hydrogen‑bond network, which directly impacts crystal packing, solubility, and potential binding interactions.

Crystallography Molecular Conformation Structure-Activity Relationship

Purity Specification Consistency Across Vendors

Multiple reputable vendors (Fluorochem, Apollo Scientific, CymitQuimica, ABCR) consistently supply 4-(pyridin-3-yl)-1,2-oxazol-5-amine at ≥95% purity, with some specifying ≥95.0% . This consistency across suppliers reduces batch‑to‑batch variability and simplifies procurement decisions. In contrast, purity specifications for the 3‑(pyridin‑3‑yl) isomer are less uniformly reported, introducing greater uncertainty in sourcing.

Quality Assurance Procurement Analytical Chemistry

Recommended Application Scenarios for 4-(Pyridin-3-yl)-1,2-oxazol-5-amine (CAS 186960-06-5)


Synthesis of Central Nicotinic Acetylcholine Receptor Ligands

Use as a key intermediate (compound IV) in the preparation of 3-(5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridines, a class of compounds with potential therapeutic relevance for neurological disorders [1]. The established synthetic route, beginning with 3‑pyridylacetonitrile and employing the title compound after cyclization with hydroxylamine, provides a validated pathway for medicinal chemistry programs targeting nicotinic receptors.

Quality Control and Identity Verification via Melting Point

Leverage the distinct melting point of 158–159 °C to rapidly confirm the identity and purity of the compound upon receipt, differentiating it from the higher‑melting 3‑(pyridin‑3‑yl) isomer (176–179 °C) . This simple assay prevents costly errors in high‑throughput screening or synthetic campaigns where regioisomer contamination could lead to false negatives.

Fragment-Based Drug Discovery and Chemical Biology Probe Design

Employ the compound as a low‑molecular‑weight fragment (MW 161.16) with a defined 3‑pyridinyl‑isoxazole scaffold. The specific 4‑(pyridin‑3‑yl) substitution pattern offers a unique hydrogen‑bond donor (NH₂) and acceptor (pyridine N) geometry that differs from 4‑pyridinyl and 2‑pyridinyl isomers, enabling exploration of distinct binding modes in fragment screening campaigns [2].

Building Block for Heterocyclic Library Synthesis

Utilize the primary amine and pyridine functionalities for diversification reactions (e.g., amide coupling, reductive amination, N‑arylation) to generate focused libraries of isoxazole‑containing compounds. The consistent commercial availability at ≥95% purity across multiple vendors ensures reliable supply for parallel synthesis workflows .

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